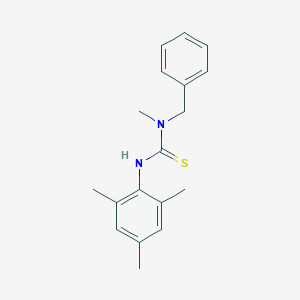

N-benzyl-N'-mesityl-N-methylthiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N2S |

|---|---|

Molecular Weight |

298.4g/mol |

IUPAC Name |

1-benzyl-1-methyl-3-(2,4,6-trimethylphenyl)thiourea |

InChI |

InChI=1S/C18H22N2S/c1-13-10-14(2)17(15(3)11-13)19-18(21)20(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3,(H,19,21) |

InChI Key |

BTUBPNQGEHVONF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=S)N(C)CC2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=S)N(C)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-N'-mesityl-N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodology for N-benzyl-N'-mesityl-N-methylthiourea, a trisubstituted thiourea derivative. The document details the proposed synthetic pathway, experimental protocols, and expected characterization data, tailored for an audience in chemical research and drug development.

Introduction

Thiourea derivatives are a significant class of organic compounds with a broad spectrum of biological activities and applications as synthetic intermediates.[1][2] The synthesis of N,N,N'-trisubstituted thioureas is a key area of interest in medicinal chemistry due to the potential for these compounds to exhibit tailored pharmacological profiles. This guide outlines a robust and efficient method for the preparation of this compound.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a secondary amine, N-benzyl-N-methylamine, to an isothiocyanate, mesityl isothiocyanate. This reaction is a well-established method for the formation of trisubstituted thioureas and is known for its high efficiency and selectivity.[1][3]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the necessary precursors and the final product.

3.1. Synthesis of N-benzyl-N-methylamine

N-benzyl-N-methylamine can be synthesized via the reductive amination of benzaldehyde with methylamine, followed by reduction of the intermediate imine.

-

Reaction Scheme:

-

Benzaldehyde + Methylamine → N-Benzylidenemethylamine

-

N-Benzylidenemethylamine + Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) → N-benzyl-N-methylamine

-

-

Detailed Protocol:

-

To a solution of benzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.1 equivalents) in methanol dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Cool the mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-benzyl-N-methylamine.

-

3.2. Synthesis of Mesityl Isothiocyanate

Mesityl isothiocyanate can be prepared from mesidine (2,4,6-trimethylaniline) using carbon disulfide and a desulfurating agent.[4][5]

-

Reaction Scheme:

-

Mesidine + CS₂ + Base → Dithiocarbamate salt

-

Dithiocarbamate salt + Desulfurating Agent (e.g., TsCl or TCT) → Mesityl isothiocyanate

-

-

Detailed Protocol:

-

To a solution of mesidine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane, add carbon disulfide (1.2 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.

-

Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield mesityl isothiocyanate.

-

3.3. Synthesis of this compound

-

Detailed Protocol:

-

In a round-bottom flask, dissolve N-benzyl-N-methylamine (1 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

To this solution, add mesityl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| N-benzyl-N-methylamine | C₈H₁₁N | 121.18 | Reactant | 1.0 |

| Mesityl isothiocyanate | C₁₀H₁₁NS | 177.27 | Reactant | 1.0 |

| This compound | C₁₈H₂₂N₂S | 298.45 | Product | - |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours |

| Work-up Procedure | Solvent evaporation, column chromatography |

| Typical Yield | > 75%[1][3] |

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H of benzyl), 6.80-6.90 (s, 2H, Ar-H of mesityl), 4.80-5.00 (s, 2H, CH₂-benzyl), 3.00-3.20 (s, 3H, N-CH₃), 2.20-2.30 (s, 9H, Ar-CH₃ of mesityl). The NH proton signal may be broad and its chemical shift can vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~183 (C=S), ~138 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~54 (CH₂-benzyl), ~40 (N-CH₃), ~21 (Ar-CH₃).[6] |

| Mass Spectrometry (ESI) | Expected [M+H]⁺: 299.1576 |

Note: The expected spectroscopic data is based on the analysis of structurally similar N,N,N'-trisubstituted thioureas and may vary slightly for the target compound.[1][6]

Logical Relationships in Synthesis

The following diagram illustrates the logical progression from starting materials to the final product and its characterization.

Caption: Logical flow from starting materials to the final characterized product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined procedures are based on established and reliable synthetic methodologies, ensuring a high probability of success for researchers in the field. The provided data and diagrams offer a clear and concise reference for the execution and understanding of this synthetic process.

References

- 1. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid phase synthesis and application of trisubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biological Activity of N-Substituted Thiourea Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, the specific compound N-benzyl-N'-mesityl-N-methylthiourea and its corresponding CAS number are not documented in publicly available scientific databases. Therefore, this guide provides a comprehensive overview based on established methodologies for the synthesis and analysis of structurally related unsymmetrical and trisubstituted thiourea derivatives, along with their known biological activities.

Introduction to Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. They are structural analogs of ureas with the oxygen atom replaced by sulfur. This substitution significantly alters the chemical properties of the molecule, bestowing upon it a wide range of biological activities. Thiourea derivatives are of considerable interest in medicinal chemistry due to their demonstrated anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of various lipophilic groups, such as aromatic rings and benzyl moieties, has been shown to enhance their bioactivity.[4]

General Synthesis of Unsymmetrical and Trisubstituted Thioureas

The synthesis of an unsymmetrical, trisubstituted thiourea such as this compound would require a multi-step approach to control the substitution pattern on the nitrogen atoms. Several general methods have been reported for the synthesis of unsymmetrical thioureas.

One common and straightforward method involves the reaction of an isothiocyanate with a primary or secondary amine.[5] For a trisubstituted thiourea, a disubstituted amine can be reacted with an isothiocyanate.

Another versatile method is the reaction of amines with carbon disulfide.[6][7] This can be a one-pot or a stepwise process to control the introduction of different substituents. A simple condensation between amines and carbon disulfide in an aqueous medium is effective for producing di- and trisubstituted thioureas from aliphatic primary amines.[6]

A generalized synthetic workflow for a compound like this compound could involve the initial synthesis of a monosubstituted isothiocyanate, followed by its reaction with a disubstituted amine.

Experimental Protocol: General Synthesis of an N,N,N'-Trisubstituted Thiourea

This protocol is a generalized procedure based on known methods for synthesizing trisubstituted thioureas.[5][8]

Step 1: Synthesis of Mesityl Isothiocyanate

-

To a solution of mesitylamine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add thiophosgene (1.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting amine is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure to yield crude mesityl isothiocyanate, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of N-benzyl-N-methylamine

-

To a solution of N-methylbenzylamine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile, add methyl iodide (1.1 equivalents) dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to give N-benzyl-N-methylamine, which can be purified by column chromatography.

Step 3: Synthesis of this compound

-

To a solution of N-benzyl-N-methylamine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add mesityl isothiocyanate (1 equivalent) dropwise.

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the final trisubstituted thiourea.

A diagram illustrating this general synthetic workflow is provided below.

Caption: General Synthetic Workflow for a Trisubstituted Thiourea.

Physicochemical Characterization

Once synthesized, the novel compound would be subjected to a battery of analytical techniques to confirm its structure and purity.

| Analytical Technique | Purpose |

| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |

| Column Chromatography/Recrystallization | For the purification of the final compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure by identifying the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

| Elemental Analysis | To determine the elemental composition of the compound. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in a crystalline sample. |

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the broader class of thiourea derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[1]

Anticancer Activity: Many thiourea derivatives have demonstrated potent anticancer properties.[4][9] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The presence of aromatic and benzyl groups can contribute to these interactions.[4]

Antimicrobial Activity: Substituted thioureas have also been investigated for their antibacterial and antifungal activities.[3] The thiourea moiety is a key pharmacophore that can be tailored with different substituents to optimize antimicrobial potency.

Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes. The specific substituents on the thiourea core play a crucial role in determining the target enzyme and the potency of inhibition.

Given the structural features of this compound (a benzyl group, a bulky mesityl group, and a methyl group), it could be hypothesized to interact with biological targets through hydrophobic and steric interactions. A general workflow for the biological evaluation of such a novel compound is presented below.

Caption: General Workflow for Biological Evaluation of a Novel Thiourea.

A hypothetical signaling pathway that a novel thiourea derivative might inhibit, based on the known activities of related compounds, could be a growth factor receptor pathway, which is often dysregulated in cancer.

Caption: Hypothetical Inhibition of a Growth Factor Signaling Pathway.

Quantitative Data for Structurally Related Compounds

The following table summarizes inhibitory activities of some N-substituted thiourea derivatives against various biological targets, illustrating the potential potency of this class of compounds.

| Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea | Vanilloid Receptor Antagonism | IC₅₀ = 0.32 µM | [8] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | IC₅₀ = 2.2 - 5.5 µM | [4] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 Lung Cancer Cell Line | IC₅₀ = 0.2 µM | [4] |

| Substituted Benzoylthioureas | Staphylococcus aureus | - | [10] |

| 1,3,4-Thiadiazole Sulfonyl Thioureas | S. aureus | MIC = 0.78–3.125 µg/mL | [11] |

Conclusion

While specific data for this compound is currently unavailable, the rich chemistry and diverse biological activities of the broader thiourea class of compounds suggest that it could be a molecule of significant interest for drug discovery and development. The synthetic methodologies are well-established, allowing for the potential creation of this and other novel derivatives. Future research would involve the synthesis, comprehensive characterization, and systematic biological evaluation of this specific compound to determine its pharmacological profile and potential therapeutic applications. The general workflows and protocols outlined in this guide provide a solid foundation for any researcher venturing into the exploration of novel thiourea derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 8. Synthesis of N,N',N"-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of N-benzyl-N'-mesityl-N-methylthiourea

Disclaimer: To date, specific experimental data for the molecule N-benzyl-N'-mesityl-N-methylthiourea has not been published in peer-reviewed literature. This guide has been constructed based on established principles of organic chemistry and analogous data from structurally related compounds, particularly other N,N,N'-trisubstituted thioureas. The provided experimental protocols and expected data are representative and would require empirical validation for this specific molecule.

Introduction

This compound is an unsymmetrically trisubstituted thiourea. The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a versatile scaffold in medicinal and materials chemistry. The biological activity of thiourea derivatives is often attributed to the presence of the -NH-C(S)-NH- functional group, with the nature of the substituents influencing the molecule's overall properties.[1] This guide provides a comprehensive overview of the anticipated molecular structure, synthesis, and characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a central thiourea core with three different substituents attached to the nitrogen atoms: a benzyl group, a mesityl (2,4,6-trimethylphenyl) group, and a methyl group.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C18H22N2S |

| Molecular Weight | 298.45 g/mol |

| General Structure | Benzyl-(CH3)N-C(S)-NH-Mesityl |

The geometry around the nitrogen atoms is expected to be trigonal planar or shallow trigonal pyramidal, and the C-N bonds of the thiourea core will have partial double bond character due to resonance.

Synthesis

A common and efficient method for the synthesis of unsymmetrically trisubstituted thioureas is the reaction of an isothiocyanate with a secondary amine.[2] For the target molecule, three potential synthetic routes are conceivable, with the choice depending on the commercial availability and reactivity of the starting materials.

-

Route A: Reaction of benzyl isothiocyanate with N-methylmesitylamine.

-

Route B: Reaction of mesityl isothiocyanate with N-benzyl-N-methylamine.

-

Route C: Reaction of methyl isothiocyanate with N-benzyl-N-mesitylamine.

An alternative approach involves a one-pot reaction between amines and carbon disulfide.[3][4]

The following protocol is based on a general procedure for the synthesis of N,N,N'-trisubstituted thioureas.[2]

-

Reaction Setup: A solution of the appropriate isothiocyanate (e.g., benzyl isothiocyanate, 1.0 eq.) in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: A solution of the corresponding secondary amine (e.g., N-methylmesitylamine, 1.0 eq.) in the same solvent is added dropwise to the isothiocyanate solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., a hexane/ethanol mixture) to yield the pure this compound.[2]

Structural Characterization

A combination of spectroscopic techniques and X-ray crystallography would be employed to elucidate and confirm the molecular structure.

1H and 13C NMR spectroscopy are essential for confirming the presence of the benzyl, mesityl, and methyl groups and their connectivity to the thiourea core.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound in CDCl3

| Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Thiourea C=S | - | ~180-183 |

| Benzyl-CH2 | ~4.8-5.0 | ~50-55 |

| Benzyl-Ar-H | ~7.2-7.5 | ~127-138 |

| Mesityl-Ar-H | ~6.8-7.0 | ~129-138 |

| Mesityl-CH3 | ~2.2-2.4 | ~18-21 |

| N-CH3 | ~3.7 | ~40-44 |

Note: These are estimated values based on analogous compounds and would need experimental verification.[2]

IR spectroscopy is used to identify the key functional groups in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm-1) |

| N-H Stretch | ~3100-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-3000 |

| C=S Stretch (Thioamide I) | ~1500-1570 |

| C-N Stretch (Thioamide II) | ~1300-1400 |

| C-S Stretch (Thioamide III) | ~950-1050 |

| N-H Bend | ~700-800 |

Note: The precise positions of the thioamide bands are sensitive to the substitution pattern.[5][6]

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]+ would be expected.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]+ | 299.15 |

Fragmentation patterns for thioureas can be complex and may involve cleavages at the C-N bonds and rearrangements.[7][8]

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 5: Representative Crystallographic Data for a Structurally Similar Compound (N,N,N'-tribenzylthiourea) [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Lengths | ~1.35 - 1.48 Å |

Note: These values are for N,N,N'-tribenzylthiourea and are provided for comparative purposes.[2] In the solid state, this compound is likely to form hydrogen-bonded structures, potentially dimers or chains, involving the N-H proton and the sulfur atom of a neighboring molecule.[2]

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of N-benzyl-N'-mesityl-N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-benzyl-N'-mesityl-N-methylthiourea, a compound of interest in medicinal chemistry and drug discovery. Given the critical role of solubility in determining the bioavailability and efficacy of potential therapeutic agents, this document outlines the predicted solubility profile based on the compound's structure, detailed experimental protocols for its quantitative assessment, and a standardized format for data presentation.

Predicted Solubility Profile

This compound possesses a core thiourea moiety, which contains polar N-H and C=S groups capable of hydrogen bonding. However, the molecule is heavily substituted with bulky, nonpolar groups: a benzyl group, a mesityl (2,4,6-trimethylphenyl) group, and a methyl group. These large hydrophobic substituents are expected to dominate the molecule's overall physicochemical properties, significantly reducing its affinity for polar solvents.

Consequently, this compound is predicted to have:

-

Low solubility in aqueous solutions and polar protic solvents such as water and ethanol.

-

Moderate to high solubility in nonpolar and polar aprotic organic solvents such as hexane, toluene, dichloromethane, and dimethyl sulfoxide (DMSO).

Factors such as the large molecular size and the shielding of the polar thiourea core by the bulky substituents contribute to a decrease in solubility in polar media. The presence of a fluorine atom in some thiourea derivatives has been shown to increase aqueous solubility, a feature absent in this particular compound.

Quantitative Solubility Data

To facilitate consistent data reporting and comparison across different studies, all experimentally determined solubility data for this compound should be summarized in a structured format as shown in Table 1.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-flask / HPLC-UV | ||

| Ethanol | 25 | Shake-flask / HPLC-UV | ||

| Methanol | 25 | Shake-flask / HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask / HPLC-UV | ||

| Dichloromethane (DCM) | 25 | Shake-flask / HPLC-UV | ||

| Hexane | 25 | Shake-flask / HPLC-UV |

Experimental Protocols

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This preliminary test provides a rapid indication of the compound's solubility in various solvents.

Materials:

-

This compound

-

A range of solvents: water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 1-2 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents for testing

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) for creating a calibration curve.

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance or peak area using a suitable analytical method (e.g., HPLC-UV).

-

Add an excess amount of this compound to a flask containing a known volume of the test solvent.

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using the same analytical method used to generate the calibration curve.

-

Determine the concentration of the saturated solution from the calibration curve and calculate the solubility, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method followed by HPLC analysis.

Stability of N-benzyl-N'-mesityl-N-methylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of N-benzyl-N'-mesityl-N-methylthiourea, a trisubstituted thiourea derivative of interest in pharmaceutical research. Due to the limited availability of direct stability data for this specific compound, this document synthesizes information from studies on analogous thiourea derivatives to present a predictive analysis of its stability profile. The guide covers potential synthesis methodologies, theoretical degradation pathways under various stress conditions, and standardized protocols for experimental stability testing. All quantitative data are presented in structured tables, and key experimental workflows and degradation pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound and related compounds.

Introduction

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties. The stability of these compounds is a critical parameter that influences their shelf-life, formulation development, and ultimately, their therapeutic efficacy and safety. This compound is an unsymmetrical, trisubstituted thiourea whose stability has not been extensively reported in the scientific literature. This guide aims to fill this knowledge gap by providing a detailed theoretical framework for its stability based on the known behavior of structurally related compounds.

Synthesis of this compound

The synthesis of unsymmetrical trisubstituted thioureas such as this compound can be achieved through several established synthetic routes. A common and effective method involves the reaction of an isothiocyanate with a secondary amine.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is the reaction of mesityl isothiocyanate with N-benzyl-N-methylamine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of N-benzyl-N-methylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add mesityl isothiocyanate (1.05 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The following sections outline the potential degradation pathways under various stress conditions, based on the known chemistry of thiourea derivatives.

Thermal Degradation

Thiourea derivatives are known to undergo thermal decomposition. The primary degradation pathway is often the cleavage of the C-N bonds, which can lead to the formation of isothiocyanates and amines. For this compound, two main cleavage patterns are possible.

A Technical Guide to N-Benzyl-N'-Aryl Thiourea Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Disclaimer: Extensive literature searches did not yield specific data for N-benzyl-N'-mesityl-N-methylthiourea. This guide provides a comprehensive overview of structurally related N-benzyl-N'-aryl thiourea derivatives, focusing on their synthesis, anticancer properties, and associated experimental methodologies, which can serve as a valuable resource for researchers interested in this class of compounds.

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The structural versatility of the thiourea scaffold allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. This technical guide focuses on N-benzyl-N'-aryl thiourea derivatives, a subclass that has shown promising potential, particularly in the realm of oncology.[4][5]

Quantitative Data: Anticancer Activity of N,N'-Disubstituted Thiourea Derivatives

The anticancer activity of various N,N'-disubstituted thiourea derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of these compounds. Below are tables summarizing the IC50 values for representative thiourea derivatives from the literature.

Table 1: Cytotoxic Activity of 3-(Trifluoromethyl)phenylthiourea Derivatives [6][7]

| Compound ID | R Group | SW480 (Colon Cancer) IC50 (µM) | SW620 (Metastatic Colon Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) |

| 4c | 3,4-dichlorophenyl | 9.0 | 1.5 | 6.3 |

| 1 | N,N'-diphenylthiourea | 338 (MCF-7) | - | - |

| 2 | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | - | - | - |

Note: Data for compounds 1 and 2 are from different studies and tested on different cell lines, highlighting the diversity of screening approaches.[6]

Table 2: Anticancer Activity of Benzodioxole-Containing Thiourea Derivatives [8]

| Compound ID | Structure | HCT116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 7 | N¹,N³-disubstituted-thiosemicarbazone | 1.11 | 1.74 | 7.0 |

| Doxorubicin (Reference) | - | 8.29 | 7.46 | 4.56 |

Table 3: Cytotoxic Activity of Fluorinated Thiourea Derivatives with Sulfonamide Moieties [9]

| Compound ID | Target Cell Line | IC50 (µg/mL) |

| 4a | MCF-7 (Breast Cancer) | >100 |

| 4a | HepG2 (Liver Cancer) | 2.5 |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.0 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for the synthesis of N,N'-disubstituted thioureas and the evaluation of their cytotoxic activity.

1. General Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas [10]

This two-step method provides a convenient route to synthesize unsymmetrical N,N'-disubstituted thioureas in an aqueous medium.

-

Step 1: Formation of Thiocarbamate Intermediate

-

To a solution of an alkyl or aryl amine (1.0 mmol) in water, add phenyl chlorothionoformate (1.0 mmol).

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

The resulting thiocarbamate intermediate can be isolated or used directly in the next step.

-

-

Step 2: Formation of Unsymmetrical Thiourea

-

To the reaction mixture containing the thiocarbamate, add a different alkyl or aryl amine (1.0 mmol).

-

Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

2. Synthesis of Symmetrical N,N'-Disubstituted Thioureas under Microwave Irradiation [11][12]

This method offers a rapid and environmentally friendly approach for synthesizing symmetrical thioureas.

-

Impregnate neutral alumina with carbon disulfide.

-

Add the desired primary amine dropwise to the alumina-carbon disulfide mixture with stirring.

-

Place the reaction mixture in a domestic microwave oven and irradiate for a short period (e.g., a few minutes).

-

After irradiation, extract the product from the alumina with a suitable solvent like hot methanol.

-

The alumina can be washed, dried, and recycled for subsequent reactions.

-

The crude product is purified by recrystallization.

3. MTT Assay for Cytotoxicity Evaluation [7][9][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations: Workflows and Pathways

General Synthesis of N,N'-Disubstituted Thioureas

Caption: Synthetic routes for unsymmetrical and symmetrical N,N'-disubstituted thioureas.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

This guide provides a foundational understanding of N-benzyl-N'-aryl thiourea derivatives, offering insights into their synthesis, anticancer potential, and the experimental techniques used for their evaluation. The provided data and protocols for analogous compounds can serve as a starting point for researchers aiming to explore this chemical space further.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Synthesis and Biological Evaluation of N-benzylthiourea Analogs

Disclaimer: This technical guide addresses the core request for information on N-benzylthiourea derivatives. Extensive research revealed no specific data on "N-benzyl-N'-mesityl-N-methylthiourea." Consequently, this document provides a comprehensive overview of structurally similar compounds, drawing from available scientific literature on N-benzylthiourea analogs. The methodologies, data, and pathways described herein are representative of this class of compounds and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include potential as antitumor, anti-inflammatory, and antiviral agents. The structural motif of N-benzylthiourea, in particular, has been a foundation for the development of various therapeutic candidates. This guide focuses on the synthesis, characterization, and biological evaluation of N-benzylthiourea analogs, providing a technical framework for researchers in the field.

Synthesis and Characterization

The synthesis of N-benzylthiourea derivatives is typically achieved through a straightforward and efficient process involving the reaction of an appropriate isothiocyanate with a primary or secondary amine. The general synthetic scheme allows for the introduction of diverse substituents on both the benzyl and the second nitrogen atom, enabling the exploration of structure-activity relationships.

Experimental Protocols

General Procedure for the Synthesis of N-benzyl-N'-arylthiourea Derivatives:

A common synthetic route involves the reaction of a substituted benzylamine with an arylisothiocyanate. The following protocol is a generalized representation based on common laboratory practices for this class of compounds.

-

Preparation of the Amine Solution: Dissolve the desired substituted benzylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Addition of Isothiocyanate: To the stirred amine solution, add the corresponding substituted isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-benzyl-N'-arylthiourea derivative.

Characterization of the synthesized compounds is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure and purity.

Biological Activity and Mechanism of Action

N-benzylthiourea analogs have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents.[1][2] These compounds have been shown to exhibit inhibitory activity against various cancer cell lines, including those of the breast, lung, and colon.[1]

One of the key mechanisms of action for the antitumor activity of certain thiourea derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] By inhibiting these kinases, the thiourea derivatives can interfere with signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[1]

Quantitative Data on Biological Activity

The following table summarizes the in vitro biological activity of representative N-benzylthiourea analogs against various cancer-related protein kinases and cell lines.

| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 7b | EGFR | 0.08 | MCF-7 | Not specified | [1][2] |

| 7b | HER-2 | 0.35 | - | - | [1][2] |

| 31 | - | - | MDA-MB 231 | 1.8 | [3] |

| 31 | - | - | MCF-7 | 1.2 | [3] |

| 35 | - | - | MDA-MB 231 | 21.7 | [3] |

| 35 | - | - | MCF-7 | 18.9 | [3] |

Note: Compound 7b is identified as N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea.[4] Compounds 31 and 35 are other selenourea analogs with N-benzyl or N-aryl substitutions.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of N-benzylthiourea derivatives.

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of N-benzylthiourea derivatives.

Signaling Pathway Inhibition

The diagram below depicts a simplified representation of the inhibitory action of certain N-benzylthiourea derivatives on the EGFR signaling pathway, which is often dysregulated in cancer.

Caption: Simplified diagram of EGFR signaling pathway inhibition by N-benzylthiourea derivatives.

Conclusion

While specific information on this compound remains elusive in the current body of scientific literature, the broader class of N-benzylthiourea derivatives continues to be a promising area of research for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, particularly as kinase inhibitors for cancer therapy, underscore the importance of continued investigation into the structure-activity relationships of these compounds. The protocols, data, and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new analogs in this chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

Methodological & Application

Application Notes and Protocols for Bifunctional Thiourea Organocatalysis

Topic: N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea in Organocatalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bifunctional thiourea organocatalysts have emerged as powerful tools in asymmetric synthesis, enabling the construction of complex chiral molecules with high efficiency and stereoselectivity.[1][2][3] These catalysts operate through a dual activation mechanism, utilizing the thiourea moiety as a hydrogen-bond donor to activate the electrophile and a basic functionality, typically a tertiary amine, to activate the nucleophile. This cooperative catalysis mimics enzymatic processes and allows for highly organized transition states, leading to excellent enantiocontrol.

This document provides detailed application notes and protocols for the use of the commercially available and widely studied bifunctional thiourea catalyst, N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea , often referred to as Takemoto's catalyst. The focus will be on its application in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, a cornerstone reaction in carbon-carbon bond formation.

Catalyst Information

-

Chemical Name: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea

-

CAS Number: 529532-69-8

-

Molecular Formula: C₁₇H₂₁F₆N₃S

-

Molecular Weight: 413.42 g/mol

-

Appearance: White to off-white solid

Applications in Organocatalysis

This bifunctional thiourea catalyst is highly effective for a range of asymmetric transformations, including:

-

Michael Additions: Catalyzes the addition of various nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins with high yields and enantioselectivities.[1][2][3]

-

Aza-Henry (Nitro-Mannich) Reactions: Facilitates the addition of nitroalkanes to imines.

-

Friedel-Crafts Alkylations: Promotes the enantioselective alkylation of indoles and pyrroles.

-

Strecker Reactions: Enables the asymmetric synthesis of α-aminonitriles.

The primary mode of action involves the simultaneous activation of both the nucleophile and the electrophile, which is key to its high catalytic activity and stereocontrol.[1][2]

Data Presentation: Asymmetric Michael Addition of Acetylacetone to Substituted β-Nitrostyrenes

The following table summarizes the quantitative data for the asymmetric Michael addition of acetylacetone to various substituted β-nitrostyrenes, catalyzed by (1R,2R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea.

| Entry | R (Substituent on β-Nitrostyrene) | Time (h) | Yield (%) | ee (%) |

| 1 | C₆H₅ | 24 | 95 | 92 |

| 2 | 4-MeC₆H₄ | 24 | 96 | 91 |

| 3 | 4-MeOC₆H₄ | 24 | 98 | 90 |

| 4 | 4-FC₆H₄ | 24 | 94 | 93 |

| 5 | 4-ClC₆H₄ | 12 | 99 | 93 |

| 6 | 4-BrC₆H₄ | 12 | 99 | 93 |

| 7 | 4-NO₂C₆H₄ | 2 | 99 | 90 |

| 8 | 2-ClC₆H₄ | 48 | 91 | 85 |

| 9 | 2-Naphthyl | 48 | 93 | 91 |

| 10 | 2-Furyl | 72 | 85 | 88 |

Reaction Conditions: β-Nitrostyrene (0.1 mmol), acetylacetone (0.2 mmol), catalyst (10 mol%), toluene (0.5 mL), room temperature.

Experimental Protocols

Synthesis of (1R,2R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea

Materials:

-

(1R,2R)-(-)-N,N-Dimethyl-1,2-cyclohexanediamine

-

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of (1R,2R)-(-)-N,N-Dimethyl-1,2-cyclohexanediamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to afford the catalyst as a white solid.

-

Dry the solid under vacuum to remove any residual solvent.

General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

Materials:

-

(1R,2R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea

-

β-Nitrostyrene

-

Acetylacetone

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a vial, add the (1R,2R)-thiourea catalyst (0.01 mmol, 10 mol%).

-

Add β-nitrostyrene (0.1 mmol, 1.0 equiv) to the vial.

-

Add anhydrous toluene (0.5 mL) and stir the mixture for 5 minutes at room temperature.

-

Add acetylacetone (0.2 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Catalytic Cycle for the Asymmetric Michael Addition

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow for the Michael Addition

Caption: General experimental workflow for the Michael addition.

Conclusion

The bifunctional thiourea catalyst, N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea, is a highly effective and versatile organocatalyst for asymmetric synthesis. The provided protocols for its synthesis and application in the Michael addition reaction serve as a practical guide for researchers in organic and medicinal chemistry. The dual activation mechanism, which leads to high yields and enantioselectivities, makes this catalyst a valuable tool for the construction of chiral molecules for drug discovery and development.

References

Application: Asymmetric Michael Addition of Acetylacetone to Nitroolefins

An increasing interest in green chemistry has led to the development of organocatalysis as a powerful tool in modern organic synthesis. Chiral thiourea derivatives have emerged as highly efficient and versatile organocatalysts for a wide range of asymmetric transformations. Their ability to activate electrophiles through hydrogen bonding, often in a bifunctional manner in concert with a basic moiety, allows for excellent stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions.

Bifunctional thiourea catalysts are highly effective in promoting the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding synthetically valuable chiral γ-nitrocarbonyl compounds. These products can be further transformed into various useful chiral building blocks, such as γ-amino acids.

Quantitative Data Summary

The following table summarizes the typical performance of a bifunctional thiourea catalyst in the asymmetric Michael addition of acetylacetone to various substituted β-nitrostyrenes. The data is representative of catalysts with a chiral backbone, a tertiary amine, and a thiourea moiety with bulky aromatic substituents.

| Entry | R (in β-nitrostyrene) | Yield (%)[1] | ee (%)[1] |

| 1 | C₆H₅ | 95 | 92 |

| 2 | 4-ClC₆H₄ | 98 | 91 |

| 3 | 4-NO₂C₆H₄ | 99 | 85 |

| 4 | 4-CH₃OC₆H₄ | 92 | 94 |

| 5 | 2-ClC₆H₄ | 96 | 88 |

Experimental Protocols

General Protocol for the Asymmetric Michael Addition

Materials:

-

Chiral bifunctional thiourea catalyst (analogous to N-benzyl-N'-mesityl-N-methylthiourea) (0.02 mmol, 10 mol%)

-

β-nitrostyrene derivative (0.2 mmol, 1.0 equiv)

-

Acetylacetone (0.4 mmol, 2.0 equiv)

-

Toluene (1.0 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry reaction vial containing a magnetic stir bar, add the chiral bifunctional thiourea catalyst (0.02 mmol).

-

Add the β-nitrostyrene derivative (0.2 mmol) and toluene (1.0 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Add acetylacetone (0.4 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow

Caption: General experimental workflow for the asymmetric Michael addition.

References

Application Notes and Protocols: N-Aryl-N'-Alkyl Thiourea Derivatives in Asymmetric Catalysis

Introduction

Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[1][2][3] Their ability to act as hydrogen-bond donors allows for the activation of electrophiles, facilitating a wide range of enantioselective transformations under mild, metal-free conditions.[3] Bifunctional thiourea catalysts, which incorporate a basic moiety such as an amine alongside the thiourea group, are particularly effective as they can simultaneously activate both the nucleophile and the electrophile.[1][3][4] This dual activation strategy often leads to high reactivity and stereoselectivity.[3]

This document provides detailed application notes and protocols for the use of a representative N-aryl-N'-alkyl thiourea derivative, specifically (1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea, in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This reaction is a cornerstone in carbon-carbon bond formation and provides access to valuable chiral building blocks.[5][6][7]

Featured Ligand: (1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea

This bifunctional thiourea catalyst, often referred to as a Takemoto-type catalyst, is a highly effective organocatalyst for various asymmetric transformations.[8] Its structure combines a hydrogen-bonding thiourea moiety with a basic dimethylamino group on a chiral cyclohexane scaffold. The 3,5-bis(trifluoromethyl)phenyl group enhances the acidity of the thiourea N-H protons, leading to stronger hydrogen bonding with the electrophile.[8]

Applications in Asymmetric Michael Addition

The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a key application of this class of catalysts.[4][5][6][7][9] The reaction yields chiral γ-nitrocarbonyl compounds, which are versatile intermediates in the synthesis of various biologically active molecules.

Quantitative Data

The following tables summarize the performance of the featured catalyst in the asymmetric Michael addition of acetylacetone to various substituted nitrostyrenes.

Table 1: Asymmetric Michael Addition of Acetylacetone to Substituted Nitrostyrenes

| Entry | Ar | Product | Yield (%) | ee (%) |

| 1 | C₆H₅ | 3a | 98 | 95 |

| 2 | 4-ClC₆H₄ | 3b | 99 | 96 |

| 3 | 4-NO₂C₆H₄ | 3c | 95 | 92 |

| 4 | 4-MeOC₆H₄ | 3d | 97 | 94 |

| 5 | 2-ClC₆H₄ | 3e | 96 | 93 |

Reaction conditions: Nitrostyrene (0.1 mmol), acetylacetone (0.2 mmol), catalyst (10 mol%), toluene (1.0 mL), 25 °C, 24 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.

Table 2: Influence of Reaction Parameters on the Michael Addition of Acetylacetone to Nitrostyrene

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 5 | Toluene | 25 | 48 | 90 | 94 |

| 2 | 10 | Toluene | 25 | 24 | 98 | 95 |

| 3 | 10 | CH₂Cl₂ | 25 | 24 | 92 | 90 |

| 4 | 10 | THF | 25 | 24 | 85 | 88 |

| 5 | 10 | Toluene | 0 | 48 | 95 | 97 |

Experimental Protocols

Protocol 1: Synthesis of (1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea

This protocol describes a common method for the synthesis of chiral thiourea catalysts from an amine and an isothiocyanate.[2][9]

Materials:

-

(1R,2R)-N,N-dimethylcyclohexane-1,2-diamine

-

3,5-bis(trifluoromethyl)phenyl isothiocyanate

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen supply for inert atmosphere

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired thiourea catalyst as a white solid.

Protocol 2: Asymmetric Michael Addition of Acetylacetone to Nitrostyrene

This protocol details the general procedure for the catalytic asymmetric Michael addition.[4][5][6][7]

Materials:

-

(1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea

-

Nitrostyrene

-

Acetylacetone

-

Toluene, anhydrous

-

Vial with a screw cap

-

Magnetic stirrer and stir bar

Procedure:

-

To a vial containing a magnetic stir bar, add the thiourea catalyst (0.01 mmol, 10 mol%).

-

Add nitrostyrene (0.1 mmol) and anhydrous toluene (1.0 mL).

-

Stir the mixture for 5 minutes at room temperature.

-

Add acetylacetone (0.2 mmol) to the reaction mixture.

-

Stir the reaction at 25 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the Michael adduct.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Diagram 1: Structure of the Bifunctional Thiourea Catalyst

Caption: Structure of the Bifunctional Thiourea Catalyst.

Diagram 2: Experimental Workflow for Asymmetric Michael Addition

Caption: Experimental Workflow for Asymmetric Michael Addition.

Diagram 3: Proposed Catalytic Cycle

Caption: Proposed Catalytic Cycle.

References

- 1. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]

- 6. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for N-benzyl-N'-mesityl-N-methylthiourea

Disclaimer: The following application notes and protocols are based on the known biological activities and synthetic routes of structurally related thiourea derivatives. As of the date of this document, no specific experimental data for N-benzyl-N'-mesityl-N-methylthiourea has been found in the public domain. The information provided is intended to serve as a guide for researchers and should be adapted and validated as necessary.

Introduction

Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The structural motif of N-benzyl and N-aryl thioureas, in particular, has been identified as a promising scaffold for the development of targeted cancer therapeutics. Many derivatives have demonstrated potent inhibitory effects on key signaling proteins involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][6][7][8]

This compound incorporates a benzyl group, a bulky mesityl (2,4,6-trimethylphenyl) group, and a methyl group, creating an asymmetrically substituted thiourea. The presence of these moieties suggests potential for steric and electronic interactions within the binding pockets of target proteins, making it a compound of interest for investigation as a kinase inhibitor and anticancer agent. This document provides a putative synthesis protocol and outlines potential applications and experimental workflows for the evaluation of its biological activity.

Synthesis Protocol

A plausible synthetic route for this compound involves the reaction of an appropriate isothiocyanate with an amine. A general and adaptable method is outlined below.

Hypothetical Synthesis of this compound

Caption: Proposed synthesis of this compound.

Materials:

-

N-Benzyl-N-methylamine

-

Mesityl isothiocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-benzyl-N-methylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

To this solution, add mesityl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Cancer Research

Based on the activities of structurally similar compounds, this compound is a candidate for investigation as an inhibitor of receptor tyrosine kinases, particularly EGFR and HER-2.[5][6] These receptors are often overexpressed in various cancers and play a crucial role in cancer cell proliferation, survival, and metastasis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Potential Applications:

-

Anticancer Agent: Investigation of its cytotoxic effects against a panel of human cancer cell lines, particularly those with known EGFR or HER-2 overexpression (e.g., A549 lung cancer, MCF-7 breast cancer).[5][9]

-

Kinase Inhibitor: Evaluation of its inhibitory activity against EGFR and HER-2 kinases in enzymatic assays.

-

Drug Development Lead: Serving as a lead compound for the development of more potent and selective anticancer drugs.

Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments to evaluate the potential anticancer activity of this compound.

1. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HaCaT) for cytotoxicity comparison.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. Kinase Inhibition Assay (EGFR/HER-2)

This assay determines the ability of the compound to inhibit the enzymatic activity of EGFR and HER-2 kinases.

Materials:

-

Recombinant human EGFR and HER-2 kinase.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

Kinase assay buffer.

-

This compound.

-

A detection system (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for a specified time.

-

Stop the reaction and measure the kinase activity using the chosen detection method.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

3. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR/HER-2 signaling pathway.

Materials:

-

Cancer cells treated with the test compound.

-

Lysis buffer.

-

Primary antibodies against total and phosphorylated EGFR, HER-2, Akt, and Erk1/2.

-

Secondary antibodies conjugated to HRP.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Chemiluminescence detection reagents.

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Analyze the changes in protein phosphorylation levels relative to total protein levels.

Data Presentation

The following tables summarize the reported anticancer and kinase inhibitory activities of structurally related thiourea derivatives.

Table 1: Anticancer Activity of Related Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 | 2.6 | [1] |

| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | [10] |

| Diarylthiourea derivative | MCF-7 | 338.33 | [9] |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Human Lung Carcinoma | 2.5-12.9 | [5] |

| Quinazoline-thiourea analog (10q) | HCT-116 | 0.01 | [6] |

Table 2: Kinase Inhibitory Activity of Related Thiourea Derivatives

| Compound | Kinase Target | IC₅₀ (µM) | Reference |

| Quinazoline-thiourea analog (10b) | EGFR | 0.02 | [6] |

| Quinazoline-thiourea analog (10b) | VEGFR-2 | 0.05 | [6] |

| Quinazoline-thiourea analog (10q) | EGFR | 0.01 | [6] |

| Quinazoline-thiourea analog (10q) | VEGFR-2 | 0.08 | [6] |

Mandatory Visualizations

EGFR/HER-2 Signaling Pathway

Caption: Inhibition of the EGFR/HER-2 signaling pathway.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating anticancer properties.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

Application Notes and Protocols for Thiourea Ligands in Cross-Coupling Reactions

Disclaimer: Extensive literature searches did not yield specific data or protocols for the use of N-benzyl-N'-mesityl-N-methylthiourea in cross-coupling reactions. The following application notes and protocols are based on the established use of structurally related N,N'-disubstituted thiourea derivatives as ligands in palladium-catalyzed cross-coupling reactions. These protocols should be considered as a general guideline and may require optimization for specific substrates and thiourea ligands.

Introduction to Thiourea Ligands in Cross-Coupling

Application in Suzuki-Miyaura Coupling

N,N'-disubstituted thioureas can serve as effective ligands for the palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The thiourea ligand can facilitate the catalytic cycle, leading to high yields of the desired biaryl products. In some cases, thioureas are believed to be precursors for the in situ generation of palladium-carbene complexes, which are highly active catalytic species.[1]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on methods reported for N,N'-disubstituted thiourea ligands.[1][3][4]

Reaction Setup:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the thiourea ligand (e.g., this compound, 0.02 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) to the tube.

-

Add the solvent (e.g., dioxane, 5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-